molecular formula C13H12N2O4S B11980274 N'-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide

N'-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide

Cat. No.: B11980274
M. Wt: 292.31 g/mol
InChI Key: IDRCMTCCELLNPV-NTEUORMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydrazines.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and sulfonic acids.

    Reduction: Hydrazines and alcohols.

    Substitution: Various substituted sulfonohydrazides.

Scientific Research Applications

N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. Its hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide is unique due to its combination of hydroxyl and sulfonohydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H12N2O4S/c16-11-7-6-10(13(17)8-11)9-14-15-20(18,19)12-4-2-1-3-5-12/h1-9,15-17H/b14-9+

InChI Key

IDRCMTCCELLNPV-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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